C.I. Food Violet 3 is derived from the chemical synthesis of triphenylmethane dyes, specifically through processes involving the reaction of dimethylaminobenzaldehyde with phenol derivatives. It is classified as a synthetic organic dye and falls under the broader category of azo and triphenylmethane dyes. According to the European Chemicals Agency, it is listed under various classifications due to its potential health hazards, including carcinogenicity when certain impurities are present .
The synthesis of C.I. Food Violet 3 involves several key steps:
This method emphasizes the use of surfactants and dispersants to enhance pigment stability and color strength, making it suitable for various applications in printing inks and food coloring.
C.I. Food Violet 3 has a complex molecular structure characterized by its triphenylmethane backbone. The molecular formula is , with a relative molecular mass of approximately 407.98 g/mol .
The structural representation can be depicted as follows:
This structure reveals the presence of multiple methyl groups attached to nitrogen atoms, contributing to its solubility and color properties.
C.I. Food Violet 3 participates in various chemical reactions typical of cationic dyes:
These reactions are critical for applications in biological staining where reversible color changes are often required.
The mechanism of action for C.I. Food Violet 3 involves its interaction with biological tissues or substrates:
This binding affinity is essential for its application in microbiology as a staining agent for visualizing cellular structures.
These properties are significant for determining appropriate storage conditions and applications in various industries.
C.I. Food Violet 3 has several scientific uses:
C.I. Food Violet 3 (Colour Index 42581) is a synthetic triarylmethane dye historically utilized as a color additive in food, drug, and cosmetic products. Characterized by its brilliant purple hue, this water-soluble compound belongs to a class of synthetic colorants developed during the early 20th century industrialization of food processing. Its primary function was to enhance aesthetic appeal and standardize product coloration, operating within evolving regulatory frameworks that govern synthetic color additives [2] [4].
The emergence of synthetic organic dyes in the late 19th century revolutionized food coloration. Following William Henry Perkin’s 1856 synthesis of mauveine, coal-tar derivatives became primary sources for vibrant, stable dyes. By 1900, widespread adulteration incidents involving toxic metallic pigments (e.g., lead chromate, copper sulfate) in foods prompted regulatory intervention. The 1906 U.S. Pure Food and Drugs Act established the first safety-certified color list, reducing approximately 80 commercially used dyes to seven permitted coal-tar colors. This foundation evolved under the 1938 Federal Food, Drug, and Cosmetic Act (FD&C Act), which mandated batch certification for synthetic dyes and introduced the FD&C nomenclature system. Food Violet 3 emerged during this transitional period as part of the expanding palette of certified synthetic colorants [4] [10].
Table 1: Key U.S. Regulatory Milestones for Synthetic Color Additives
Year | Legislation | Impact on Color Additives |
---|---|---|
1906 | Pure Food and Drugs Act | Established first approved list of 7 synthetic dyes |
1938 | FD&C Act | Introduced mandatory batch certification and FD&C nomenclature |
1960 | Color Additive Amendments | Defined "color additive" and required safety reassessment of all existing dyes |
C.I. Food Violet 3 is systematically identified as a sodium salt of the triarylmethane chemical class. Its standardized nomenclature follows multiple identification systems:
Structurally, it features a triphenylmethane backbone with auxochrome groups (–N(CH₃)₂ and –SO₃Na) responsible for both water solubility and chromatic properties. The conjugated electron system enables strong absorption in the visible spectrum (λₘₐₓ ≈ 580-600 nm), yielding its characteristic violet hue. Under the FDA’s classification system, it falls under "straight colors" (uncertified forms) and requires batch certification due to potential impurity profiles [2] [5] [8].
Table 2: Chemical Identifiers and Properties of C.I. Food Violet 3
Identifier Type | Value | Reference Standard |
---|---|---|
CAS Registry Number | 80539-34-0 | Colour Index [2] |
Alternate CAS | 548-62-9 | Commercial chemical databases [5] |
Colour Index | 42581 | World Dye Variety [2] |
Molecular Formula | C₃₇H₃₆N₃NaO₆S₂ | Technical specifications [2] |
Molecular Weight | 705.82 g/mol | Calculated from formula [2] |
The U.S. Food and Drug Administration (FDA) regulates color additives through a dual-track system:
C.I. Food Violet 3 historically fell under certified colors due to its synthetic origin. Under Section 721 of the FD&C Act, its use would require:
Critical regulatory distinctions include:
Table 3: Regulatory Classification Criteria for U.S. Color Substances
Feature | Color Additive | Colorant |
---|---|---|
Definition | Imparts color through migration to product | Imparts color to packaging without migration |
Regulatory Pathway | 21 CFR Parts 70-82 (premarket approval) | 21 CFR 178.3297 (indirect additives) |
Batch Certification | Required for synthetic organics | Not required |
Examples | FD&C dyes, carmine | Polymer pigments, printing inks |
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